

Application Notes and Protocols for AM103 Administration in Animal Studies

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Compound of Interest					
Compound Name:	AM103				
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of **AM103**, a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor, in various animal models of inflammation and anaphylaxis. The included protocols are designed to guide researchers in evaluating the efficacy of **AM103** and similar compounds.

Mechanism of Action

AM103 exerts its anti-inflammatory effects by inhibiting the 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial protein in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. By binding to FLAP, **AM103** prevents the synthesis of pro-inflammatory leukotrienes, including leukotriene B4 (LTB4) and cysteinyl leukotrienes (CysLTs).

Signaling Pathway of Leukotriene Synthesis and Inhibition by AM103





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Caption: Leukotriene synthesis pathway and the inhibitory action of AM103 on FLAP.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of **AM103** in various animal models.

Table 1: Inhibition of Leukotriene Production in Rats

Assay	Administration Route	Dose (mg/kg)	% Inhibition	EC50 (nM)
ex vivo Whole- Blood LTB4	Oral	1	>50% for up to 6h	~60
in vivo Lung LTB4	Oral	0.8	50% (ED50)	~330
in vivo Lung CysLT	Oral	1	50% (ED50)	~330

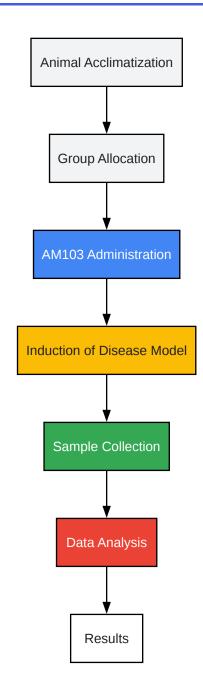
Table 2: Efficacy of AM103 in Mouse Models of Inflammation and Anaphylaxis



Model	Animal Strain	Administrat ion Route	Dose (mg/kg)	Endpoint Measured	Result
Zymosan- induced Peritonitis	Not Specified	Oral	Not Specified	LTB4, CysLT, Plasma Protein Extravasation	Dose- dependent inhibition
Ovalbumin- induced Lung Inflammation	BALB/c	Oral	10 (q.i.d.)	Eosinophil Peroxidase, CysLTs, IL-5 in BALF	~60% inhibition of CysLTs and EPO; IL-5 reduced to saline control levels
Platelet- Activating Factor (PAF)- induced Lethal Shock	Not Specified	Oral	Not Specified	Survival Time	Increased survival time

Experimental Protocols Experimental Workflow for In Vivo Efficacy Testing of AM103





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Caption: General experimental workflow for in vivo studies of AM103.

Protocol 1: Oral Administration of AM103 in Rodents

Objective: To administer AM103 orally to rats or mice for efficacy studies.

Materials:

• AM103 compound



- Vehicle (e.g., 0.5% w/v carboxymethyl cellulose (CMC) in sterile water, or a commercially available vehicle like Solutol HS-15/PEG 600)[1][2]
- Sterile water for injection
- Oral gavage needles (20-22 gauge, 1-1.5 inches for mice; 18-20 gauge, 2-3 inches for rats)
- Syringes (1 mL or 3 mL)
- Balance
- Vortex mixer
- Mortar and pestle (if starting with solid compound)

Procedure:

- Formulation Preparation:
 - Calculate the required amount of AM103 and vehicle based on the desired dose,
 concentration, and number of animals. A typical dosing volume for oral gavage in mice is
 5-10 mL/kg and in rats is 5-10 mL/kg.[2]
 - If AM103 is a solid, finely grind it using a mortar and pestle.
 - Prepare the chosen vehicle (e.g., 0.5% CMC in sterile water).
 - Suspend the AM103 powder in the vehicle. Vortex thoroughly to ensure a uniform suspension. Prepare fresh daily.
- Animal Handling and Dosing:
 - Gently restrain the animal. For mice, scruff the back of the neck to immobilize the head.
 For rats, a similar but firmer grip is needed.
 - Measure the appropriate volume of the AM103 suspension into the syringe fitted with the oral gavage needle.



- Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. Caution: Incorrect placement can lead to tracheal administration and is fatal.
- Slowly dispense the solution from the syringe.
- Gently remove the gavage needle.
- Return the animal to its cage and monitor for any adverse reactions.

Protocol 2: Zymosan-Induced Peritonitis in Mice

Objective: To induce acute inflammation in the peritoneal cavity of mice to evaluate the antiinflammatory effects of **AM103**.

Materials:

- Zymosan A from Saccharomyces cerevisiae
- Sterile, pyrogen-free saline
- AM103 formulation (from Protocol 1)
- Phosphate-buffered saline (PBS), ice-cold
- EDTA
- Centrifuge
- Hemocytometer or automated cell counter
- Microscope
- Reagents for LTB4 and CysLT measurement (e.g., ELISA kits)
- Reagents for protein assay (e.g., Bradford or BCA)

Procedure:



AM103 Administration:

- Administer AM103 orally as described in Protocol 1 at the desired dose and time point before zymosan challenge (e.g., 1 hour prior).
- Induction of Peritonitis:
 - Prepare a suspension of zymosan in sterile saline (e.g., 1 mg/mL).
 - Inject 1 mL of the zymosan suspension intraperitoneally (i.p.) into each mouse.
- Peritoneal Lavage and Sample Collection (e.g., 4 hours post-zymosan):
 - Euthanize the mouse by an approved method.
 - Expose the peritoneal cavity and inject 5-10 mL of ice-cold PBS containing EDTA.
 - Gently massage the abdomen to dislodge cells.
 - Aspirate the peritoneal fluid (lavage fluid).
 - Centrifuge the lavage fluid at 400 x g for 10 minutes at 4°C.
 - Collect the supernatant for measurement of LTB4, CysLTs, and total protein (as an indicator of plasma extravasation).
 - Resuspend the cell pellet for total and differential leukocyte counts.
- Data Analysis:
 - Perform total and differential leukocyte counts on the cell pellet.
 - Measure the concentrations of LTB4 and CysLTs in the supernatant using appropriate assays.
 - Measure the total protein concentration in the supernatant.
 - Compare the results from AM103-treated groups to the vehicle-treated control group.



Protocol 3: Ovalbumin-Induced Allergic Airway Inflammation in BALB/c Mice

Objective: To induce an allergic asthma-like phenotype in mice to assess the efficacy of **AM103** in reducing lung inflammation.

Materials:

- Ovalbumin (OVA), Grade V
- Aluminum hydroxide (Alum)
- Sterile saline
- AM103 formulation (from Protocol 1)
- Aerosol challenge chamber and nebulizer
- Reagents and equipment for bronchoalveolar lavage (BAL)
- ELISA kits for CysLTs and IL-5
- Assay kit for eosinophil peroxidase (EPO) activity

Procedure:

- Sensitization:
 - On days 0 and 14, sensitize BALB/c mice by i.p. injection of 100 μg of OVA emulsified in 2
 mg of alum in a total volume of 200 μL saline.[3][4][5][6][7]
- AM103 Administration:
 - Beginning on the day of the first challenge and continuing throughout the challenge period,
 administer AM103 orally (e.g., 10 mg/kg, four times a day) as described in Protocol 1.
- Aerosol Challenge:



- On days 28, 29, and 30, challenge the mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes in a nebulizer chamber.[4]
- Bronchoalveolar Lavage (BAL) and Sample Collection (24-48 hours after the final challenge):
 - Euthanize the mouse.
 - Perform a tracheostomy and cannulate the trachea.
 - Instill and aspirate 1 mL of ice-cold PBS three times.
 - Pool the recovered BAL fluid.
 - Centrifuge the BAL fluid.
 - Collect the supernatant for measurement of CysLTs and IL-5.
 - Resuspend the cell pellet for analysis of eosinophil peroxidase activity.
- Data Analysis:
 - Measure the concentration of CysLTs and IL-5 in the BAL supernatant by ELISA.[8][9][10]
 [11][12][13][14][15][16]
 - Determine the eosinophil peroxidase activity in the cell pellet.[17][18][19]
 - Compare the results from the AM103-treated group to the vehicle-treated, OVAchallenged control group.

Protocol 4: Platelet-Activating Factor (PAF)-Induced Lethal Shock in Mice

Objective: To evaluate the protective effect of **AM103** against PAF-induced systemic anaphylaxis and mortality.

Materials:

Platelet-Activating Factor (PAF)



- Sterile saline containing 0.25% bovine serum albumin (BSA)
- AM103 formulation (from Protocol 1)
- Intravenous (i.v.) injection equipment (e.g., 27-30 gauge needles, syringes)

Procedure:

- AM103 Administration:
 - Administer AM103 orally as described in Protocol 1 at the desired dose and time point before PAF challenge (e.g., 1 hour prior).
- Induction of Lethal Shock:
 - Prepare a solution of PAF in sterile saline with 0.25% BSA. The lethal dose of PAF can vary between mouse strains and should be determined in a pilot study (typically in the range of 10-150 μg/kg).[20]
 - Inject the lethal dose of PAF intravenously via the tail vein.[20]
- Observation and Data Collection:
 - Observe the mice continuously for signs of shock (e.g., respiratory distress, lethargy).
 - Record the time of death for each animal over a defined period (e.g., 60 minutes).
- Data Analysis:
 - Calculate the survival rate and the mean survival time for each group.
 - Compare the survival data from the AM103-treated group to the vehicle-treated control group using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).

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